molecular formula C14H13N3O3 B5707029 {2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid

{2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid

Cat. No. B5707029
M. Wt: 271.27 g/mol
InChI Key: VXVPUBULTBYKSV-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid, also known as PCA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. PCA is a derivative of phenoxyacetic acid and pyridine, and it has been synthesized using different methods.

Mechanism of Action

The mechanism of action of {2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes, such as DNA topoisomerase and acetylcholinesterase. {2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid has also been shown to induce apoptosis in cancer cells and inhibit the growth of fungal and bacterial cells.
Biochemical and Physiological Effects
{2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid has been shown to have various biochemical and physiological effects. It has been reported to increase the levels of antioxidant enzymes, such as superoxide dismutase, catalase, and glutathione peroxidase, in cells. {2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid has also been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in cells. Additionally, {2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid has been shown to reduce the levels of lipid peroxidation and DNA damage in cells.

Advantages and Limitations for Lab Experiments

{2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid has several advantages for lab experiments. It is easy to synthesize, and it has been shown to exhibit potent biological activities at low concentrations. However, {2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid has some limitations for lab experiments. It is poorly soluble in water, which may limit its use in certain assays. Additionally, {2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid may exhibit cytotoxic effects at high concentrations, which may affect the interpretation of the results.

Future Directions

There are several future directions for the research on {2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid. One potential area of research is the development of {2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid-based metal complexes for various applications, such as catalysis and drug delivery. Another area of research is the investigation of the potential use of {2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, further studies are needed to elucidate the mechanism of action of {2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid and its potential toxicity in vivo.
Conclusion
In conclusion, {2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been synthesized using different methods and has been shown to exhibit anticancer, antifungal, and antibacterial properties. {2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid has also been investigated for its potential use in the treatment of Alzheimer's disease. However, further studies are needed to elucidate the mechanism of action of {2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid and its potential toxicity in vivo.

Synthesis Methods

{2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid can be synthesized using different methods, including the reaction of 2-chloro-6-nitropyridine with hydrazine hydrate, followed by reaction with 2-(2-hydroxyphenoxy)acetic acid. Another method involves the reaction of 2-chloro-6-nitropyridine with hydrazine hydrate, followed by reaction with 2-(2-chloroethoxy)acetic acid, and then reaction with sodium hydroxide. These methods result in the formation of {2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid as a white solid with a melting point of 218-220°C.

Scientific Research Applications

{2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid has been extensively studied for its potential applications in various scientific research fields. It has been shown to exhibit anticancer, antifungal, and antibacterial properties. {2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid has also been used as a chelating agent for heavy metals and as a ligand for metal complexes. Additionally, {2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid has been investigated for its potential use in the treatment of Alzheimer's disease.

properties

IUPAC Name

2-[2-[(E)-(pyridin-2-ylhydrazinylidene)methyl]phenoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c18-14(19)10-20-12-6-2-1-5-11(12)9-16-17-13-7-3-4-8-15-13/h1-9H,10H2,(H,15,17)(H,18,19)/b16-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXVPUBULTBYKSV-CXUHLZMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC2=CC=CC=N2)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC2=CC=CC=N2)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-[(E)-(pyridin-2-ylhydrazinylidene)methyl]phenoxy]acetic acid

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